molecular formula C11H14O2 B14655853 1-Methoxy-4-(3-methoxyprop-1-enyl)benzene CAS No. 53484-53-0

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene

Cat. No.: B14655853
CAS No.: 53484-53-0
M. Wt: 178.23 g/mol
InChI Key: UDDCFRISFQHVLR-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene is a synthetic aromatic ether featuring a benzene ring substituted with a methoxy group at the para position and a 3-methoxyprop-1-enyl side chain. The compound’s synthesis likely involves alkylation or coupling reactions, as evidenced by similar procedures for methoxy-substituted propargyl derivatives .

Properties

CAS No.

53484-53-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-methoxy-4-(3-methoxyprop-1-enyl)benzene

InChI

InChI=1S/C11H14O2/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h3-8H,9H2,1-2H3

InChI Key

UDDCFRISFQHVLR-UHFFFAOYSA-N

Canonical SMILES

COCC=CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the methylation of 4-hydroxypropiophenone followed by a Wittig reaction to introduce the propenyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The compound is then isolated and purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methoxyprop-1-enyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Compound Name Substituent Structure Key Features Reference
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene 3-Methoxyprop-1-enyl Synthetic; dual methoxy groups on side chain and ring.
1-Methoxy-4-(1-propenyl)benzene (Anethole) 1-Propenyl Natural (star anise); 100% GC-MS peak area in I. verum extracts.
1-Methoxy-4-(2-propenyl)benzene (Estragole) 2-Propenyl Natural (fennel, basil); 9.54% peak area in A. maurorum extracts.
1-Methoxy-4-(phenylseleno)benzene Phenylseleno Synthetic; inhibits lactate dehydrogenase (LDHA) activity.
1-Methoxy-4-(1-methoxy-3-phenylprop-2-yn-1-yl)benzene Methoxy-phenylpropynyl Synthetic; 86% yield via propargyl alcohol alkylation.

Key Observations :

  • The target compound’s 3-methoxyprop-1-enyl side chain introduces steric and electronic effects distinct from simpler propenyl analogues (e.g., anethole, estragole).
  • Substituents like phenylseleno or methoxy-phenylpropynyl drastically alter reactivity and biological activity compared to hydrocarbon chains .

Physicochemical Properties

Limited data exist for this compound, but insights can be inferred from analogues:

  • Anethole : High volatility (GC-MS detection at 100% peak area) due to low molecular weight .
  • Estragole : LogP ~2.8 (predicted), indicating moderate hydrophobicity .
  • Methoxy-phenylpropynyl derivatives : Higher molecular weight (e.g., 222.32 g/mol for similar compounds) reduces volatility .

Table 2: Reactivity Comparison

Reaction Type Target Compound Anethole/Estragole Reference
Isomerization Not reported 99% conversion of methyl chavicol to trans-anethole via basic catalysts .
Oxidation Not reported Forms hydroperoxides/ketones under NHPI catalysis .
Cycloaddition Not reported Forms cyclobutane derivatives via electrochemical reactions .
Enzymatic Inhibition Not reported Selenium analogues inhibit LDHA (IC₅₀ ~10 µM) .

Key Insights :

  • The 3-methoxyprop-1-enyl group may resist isomerization due to steric hindrance, unlike methyl chavicol’s 2-propenyl chain .

Key Insights :

  • Anethole and estragole exhibit antimicrobial properties linked to their propenyl chains .
  • Selenium-containing analogues show potent enzyme inhibition, suggesting the target compound’s bioactivity may depend on substituent electronegativity .

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